molecular formula C15H23N5O14P2 B1251531 phosphoribosyl-AMP

phosphoribosyl-AMP

Cat. No.: B1251531
M. Wt: 559.32 g/mol
InChI Key: RTQMRTSPTLIIHM-KEOHHSTQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5-phospho-beta-D-ribosyl)-5'-AMP is an AMP-sugar in which the hydrogen at position 1 of AMP is substituted by a 5-phospho-beta-D-ribosyl group. It has a role as an Escherichia coli metabolite. It is a conjugate acid of a 1-(5-phosphonato-beta-D-ribosyl)-5'-AMP(4-).

Scientific Research Applications

1. Role in Histidine Biosynthesis

  • Structural Analysis : The structure of ATP phosphoribosyltransferase from Mycobacterium tuberculosis, which catalyzes the first step in histidine biosynthesis, has been elucidated. It revealed a new fold for a phosphoribosyltransferase and the binding mode of inhibitor AMP in the active site (Cho, Sharma, & Sacchettini, 2003).
  • Enzyme Inhibition : A study on Escherichia coli ATP-phosphoribosyltransferase found that AMP binds in the PRPP-binding site, providing insights into the enzyme's inhibition by AMP (Lohkamp et al., 2004).

2. Prebiotic Significance

  • Origin of Life Studies : Research has shown the formation of phosphoribosyl pyrophosphate (PRPP), a precursor in the synthesis of AMP, under prebiotic conditions. This supports its role as a molecular vestige in the origin of life (Akouche et al., 2017).

3. Enzyme Kinetics and Mechanism

  • Leishmania donovani APRT : A kinetic analysis of adenine phosphoribosyltransferase from Leishmania donovani suggested an ordered sequential mechanism for the enzyme, with AMP release as the rate-limiting step (Bashor et al., 2002).
  • Human Adenine Phosphoribosyltransferase : Research on human adenine phosphoribosyltransferase (hAPRT) revealed that Tyr105 plays a crucial role in balancing the forward and reverse enzymatic reactions, important for purine biosynthesis (Huyet et al., 2018).

4. Genetic and Biochemical Studies

  • APRT Deficiency : A study characterized the biochemical basis of a complete deficiency of adenine phosphoribosyl transferase (APRT), highlighting its role in adenine uptake and purine metabolism (Doppler et al., 2004).

5. Structural Biology

  • Methanobacterium thermoautotrophicum : The crystal structure of PR-AMP cyclohydrolase from Methanobacterium thermoautotrophicum provided insights into the enzyme's function and evolutionary significance in the histidine biosynthetic pathway (Sivaraman et al., 2005).

Properties

Molecular Formula

C15H23N5O14P2

Molecular Weight

559.32 g/mol

IUPAC Name

[(2R,3S,4R,5R)-5-[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(phosphonooxymethyl)oxolan-2-yl]-6-iminopurin-9-yl]-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate

InChI

InChI=1S/C15H23N5O14P2/c16-12-7-13(18-4-19(12)14-10(23)8(21)5(33-14)1-31-35(25,26)27)20(3-17-7)15-11(24)9(22)6(34-15)2-32-36(28,29)30/h3-6,8-11,14-16,21-24H,1-2H2,(H2,25,26,27)(H2,28,29,30)/t5-,6-,8-,9-,10-,11-,14-,15-/m1/s1

InChI Key

RTQMRTSPTLIIHM-KEOHHSTQSA-N

Isomeric SMILES

C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O)N=CN(C2=N)[C@H]4[C@@H]([C@@H]([C@H](O4)COP(=O)(O)O)O)O

Canonical SMILES

C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)O)O)O)N=CN(C2=N)C4C(C(C(O4)COP(=O)(O)O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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